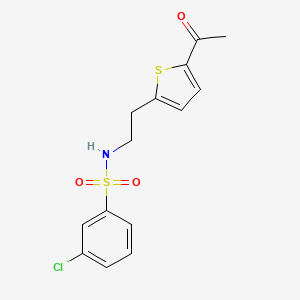
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S2 and its molecular weight is 343.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzenesulfonamide is a synthetic organic compound notable for its unique structure, which includes a thiophene ring, an ethyl chain, and a chlorobenzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents an overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structural features include:
- A thiophene ring substituted with an acetyl group .
- An ethyl chain linking the thiophene to a 3-chlorobenzenesulfonamide moiety.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
- Acetylation : The thiophene is acetylated using acetic anhydride.
- Ethylation : The acetylated thiophene is reacted with ethyl bromide.
- Formation of the Benzene Sulfonamide Moiety : This is achieved by reacting the ethylated thiophene with 3-chlorobenzenesulfonyl chloride in the presence of a base.
Antimicrobial Properties
Research indicates that derivatives of thiophene, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth due to its ability to disrupt cellular processes.
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve the inhibition of the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Specifically, it has been noted that pretreatment with this compound leads to increased phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates cell cycle arrest and promotes apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to various structural features:
- The thiophene ring enhances lipophilicity and facilitates membrane permeability.
- The chlorobenzenesulfonamide moiety is critical for binding interactions with biological targets.
Comparative analysis with similar compounds reveals that modifications in the substituents can significantly alter biological efficacy and selectivity.
Case Studies
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-10(17)14-6-5-12(20-14)7-8-16-21(18,19)13-4-2-3-11(15)9-13/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGVHZPWGALRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














